molecular formula C14H12Br2N2 B3059313 Diazene, bis[4-(bromomethyl)phenyl]- CAS No. 97654-99-4

Diazene, bis[4-(bromomethyl)phenyl]-

Cat. No. B3059313
CAS RN: 97654-99-4
M. Wt: 368.07 g/mol
InChI Key: ZLDYHLBNKHPRBH-UHFFFAOYSA-N
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Description

“Diazene, bis[4-(bromomethyl)phenyl]-” is a chemical compound with the molecular formula C14H12Br2N2 . It has an average mass of 368.066 Da and a monoisotopic mass of 365.936707 Da .


Molecular Structure Analysis

The molecular structure of “Diazene, bis[4-(bromomethyl)phenyl]-” consists of two phenyl rings, each substituted with a bromomethyl group, connected by a diazene (N=N) group .


Physical And Chemical Properties Analysis

“Diazene, bis[4-(bromomethyl)phenyl]-” has a predicted boiling point of 454.8±40.0 °C and a predicted density of 1.56±0.1 g/cm3 .

Scientific Research Applications

Crystal Packing Insights

The study of crystal packing in bromomethylated azobenzenes, including Diazene, bis[4-(bromomethyl)phenyl]-, provided insights into their lattice energies and surface analysis. This research concluded that an energy-based discussion of crystal packing offers more insight than purely geometric analysis, particularly in compounds with high bromomethylation (Vande Velde, Zeller, & Azov, 2018).

Water-Solubility Studies

Research on bis-phosphines, including derivatives of Diazene, bis[4-(bromomethyl)phenyl]-, highlighted their water-solubility properties. The study found significant differences in solubility based on the relative positions of the PTA units and the substituents on the aromatic ring (Krogstad et al., 2009).

Bis(Carbene) Generation and Characterization

A study focused on the generation and characterization of bis(carbenes) from Diazene, bis[4-(bromomethyl)phenyl]-. It revealed that these bis(carbenes) have a singlet quinoidal diradical ground state, offering insights into their stability and reactivity (Itoh, Morisaki, Hirai, & Tomioka, 2004).

Spectroscopy and Structure Analysis

The synthesis and characterization of N-Substituted bis(tetrazol-5-yl)diazenes, including spectral and structural analysis, were significant for understanding the properties of these compounds. X-ray molecular and crystal structures were determined, providing valuable data on their geometric and electronic structures (Serebryanskaya et al., 2010).

Proton Exchange Properties

Research on sulfonated polytriazoles from Diazene derivatives showed their potential in proton exchange applications. The study emphasized their solubility, film-forming abilities, and thermal stability, which are crucial for their practical applications (Saha, Mukherjee, Singh, & Banerjee, 2017).

Dielectric Permittivity in Semifluorinated Derivatives

A study on semifluorinated azobenzene derivatives, including Diazene, bis[4-(bromomethyl)phenyl]-, demonstrated their application in switchable dielectric permittivity. This research is particularly relevant for the development of molecular switches and electrooptic devices (Stangenberg, Grigoriadis, Butt, Müllen, & Floudas, 2014).

properties

IUPAC Name

bis[4-(bromomethyl)phenyl]diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Br2N2/c15-9-11-1-5-13(6-2-11)17-18-14-7-3-12(10-16)4-8-14/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDYHLBNKHPRBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)N=NC2=CC=C(C=C2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60575401
Record name (E)-Bis[4-(bromomethyl)phenyl]diazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60575401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

97654-99-4
Record name (E)-Bis[4-(bromomethyl)phenyl]diazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60575401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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